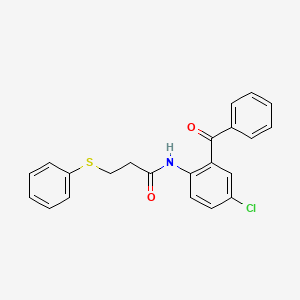
N-(2-benzoyl-4-chlorophenyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-benzoyl-4-chlorophenyl)-3-(phenylthio)propanamide" is a complex organic molecule that is related to various compounds studied for their structural and electronic properties. While the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized, providing insights into their potential applications and behaviors.
Synthesis Analysis
The synthesis of related compounds typically involves standard organic synthesis methods. For instance, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was achieved and characterized by X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra . Similarly, N-(2-chlorophenyl)-(1-propanamide) was synthesized by a standard method and purified by repeated crystallization . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction. For example, the structure of N-(4-chlorophenyl)benzamide shows intra- and intermolecular hydrogen bonding, with the molecules linked into chains . The dihedral angles between the amide group and the benzoyl ring, as well as between the benzoyl and aniline rings, are significant for understanding the molecular conformation . These structural analyses are crucial for predicting the behavior of similar compounds.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their electronic and vibrational spectra. The vibrational and electronic spectra of N-aryl ring substituted benzamide compounds have been investigated, which can provide insights into their reactivity . Additionally, the electrochemical properties measured by cyclic voltammetry can offer information on the redox behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. The UV–Vis, IR, NMR, and powder XRD techniques are commonly used to determine the properties of these compounds . Nonlinear optical properties and second harmonic generation capabilities have also been reported, indicating potential applications in electro-optic materials . Theoretical calculations, such as DFT, help in understanding the electronic properties, such as energy levels and band gap energies .
Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Studies
A study by Idris, Ayeni, and Sallau (2011) demonstrated the synthesis of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which showed significant anticonvulsant activity in various seizure test models. These compounds were found to be more potent than the standard drug phenytoin in the maximal electroshock (MES) test, suggesting their potential for use against generalized seizures (Idris, Ayeni, & Sallau, 2011).
Antipathogenic Activity of Thiourea Derivatives
Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized acylthioureas with significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings underscore the potential of thiourea derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Spectrophotometric Reagents for Vanadium
Research by Majumdar and Das (1966) explored aromatic hydroxylamines, including N-benzoyl derivatives, as spectrophotometric reagents for vanadium detection. This study contributed to the analytical chemistry field by providing a method for the sensitive and selective detection of vanadium (Majumdar & Das, 1966).
Insecticidal Activities of N-Benzoyl-N'-Phenyl-N'-Sulfenylureas
Sun et al. (2009) reported the design and synthesis of N'-alkylaminothio, N'-arylaminothio derivatives of N-benzoyl-N'-phenylureas with improved insecticidal activities. These compounds showed promising larvicidal activities against oriental armyworm and mosquitoes, indicating their potential as insect-growth regulators (Sun et al., 2009).
Propiedades
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO2S/c23-17-11-12-20(19(15-17)22(26)16-7-3-1-4-8-16)24-21(25)13-14-27-18-9-5-2-6-10-18/h1-12,15H,13-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJVDLONASAVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

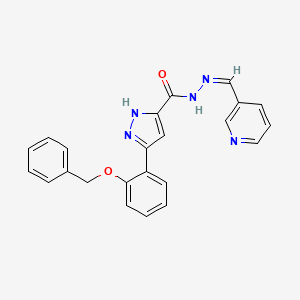
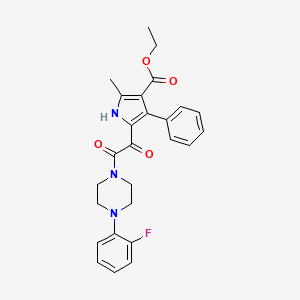
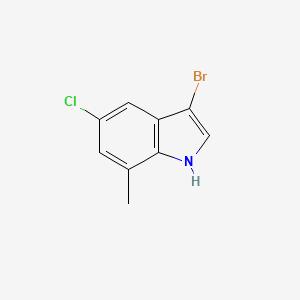

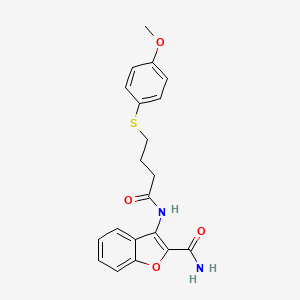
![(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid](/img/structure/B2549092.png)
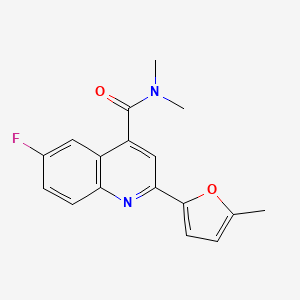
![(Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2549096.png)
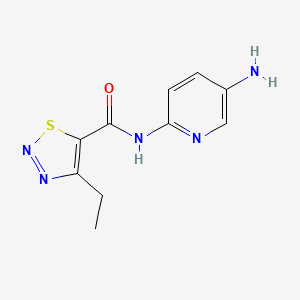

![(4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2549099.png)
![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)hexanamide](/img/structure/B2549101.png)
![methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2549103.png)
![4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione](/img/structure/B2549104.png)